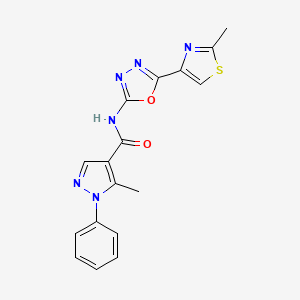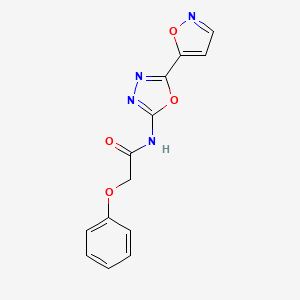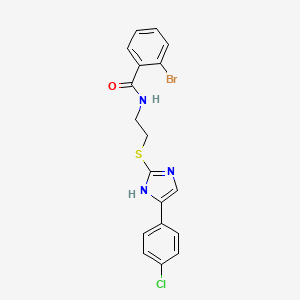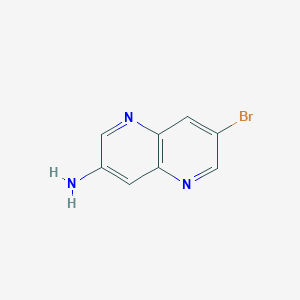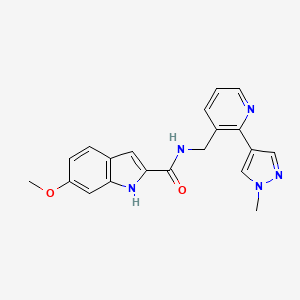
6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is an amide compound. It has been disclosed in patents by Rigel Pharmaceuticals, Inc. as a novel interleukin receptor associated kinase (IRAK) inhibitor . The compounds and compositions comprising such inhibitors may be used to treat or prevent an IRAK-associated disease or condition .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Applications De Recherche Scientifique
ATM Kinase Inhibition
A series of 3-quinoline carboxamides, structurally related to the chemical , have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, developed from a modestly potent high-throughput screening (HTS) hit, have shown efficacy in vivo, particularly in combination with DNA double-strand break (DSB) inducing agents like irinotecan in disease-relevant models. This highlights the potential application of similar structures in cancer therapy, where ATM kinase plays a critical role in DNA damage response (S. Degorce et al., 2016).
Cytotoxicity and Anticancer Activity
New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structure-activity relationship of these compounds provides valuable insights into their potential therapeutic applications, including anticancer activity (Ashraf S. Hassan et al., 2014).
Synthesis and Structural Characterization
Monoamide isomers with structural similarities to the compound in focus have been synthesized and characterized, offering insights into the inductive effects of methyl substituted groups on the pyridine ring. These studies contribute to a deeper understanding of the chemical properties and potential reactivity of similar compounds (M. Kadir et al., 2017).
Anti-Inflammatory Activity
Compounds with the indole structure have been examined for their anti-inflammatory activity. For example, derivatives of 6-methoxy-1-methyl-2,3-diphenyl indole have been synthesized and evaluated for their potential in treating inflammation. This research suggests the utility of similar compounds in developing new anti-inflammatory agents (S. Nakkady et al., 2000).
Molecular Docking Studies
Molecular docking studies of new 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids have shown significant antibacterial, anti-inflammatory, and antioxidant activities. These findings indicate the potential of structurally similar compounds in various therapeutic areas, including their interaction with biological targets (R. Sribalan et al., 2016).
Propriétés
IUPAC Name |
6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)19-14(4-3-7-21-19)10-22-20(26)18-8-13-5-6-16(27-2)9-17(13)24-18/h3-9,11-12,24H,10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMJZCVIZUVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

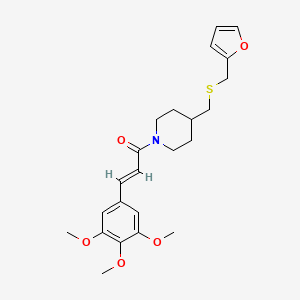
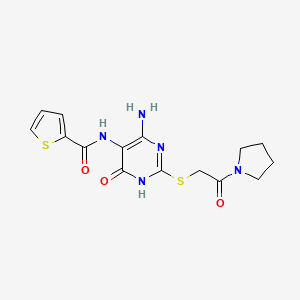
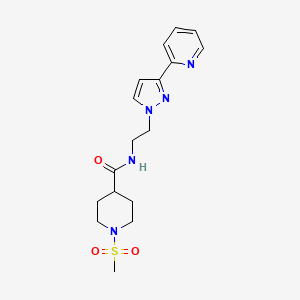
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
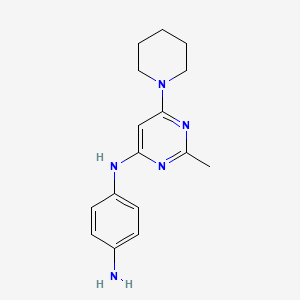
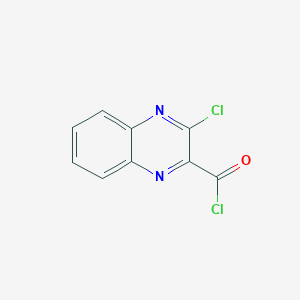
![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)
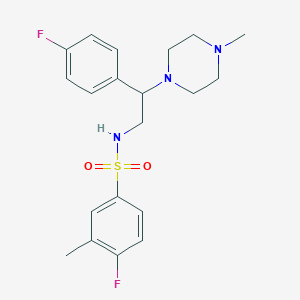
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)
